7-Methylnaphthalene-2-carbaldehyde

Übersicht

Beschreibung

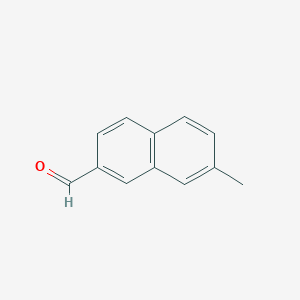

7-Methylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 7th position and an aldehyde group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnaphthalene-2-carbaldehyde typically involves the formylation of 7-methylnaphthalene. One common method is the Vilsmeier-Haack reaction, where 7-methylnaphthalene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2nd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various electrophiles can be introduced using reagents like halogens or sulfonic acids under appropriate conditions.

Major Products:

Oxidation: 7-Methylnaphthalene-2-carboxylic acid.

Reduction: 7-Methylnaphthalene-2-methanol.

Substitution: Depending on the electrophile, various substituted naphthalene derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Precursor in Chemical Reactions

7-Methylnaphthalene-2-carbaldehyde serves as an essential building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of complex organic molecules. It can participate in reactions such as:

- Aldol Condensation : This reaction can yield larger, more complex molecules that are valuable in pharmaceutical chemistry.

- Nucleophilic Additions : The aldehyde functional group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

1.2 Synthesis of Functionalized Naphthalenes

The compound is also utilized in synthesizing functionalized naphthalenes through various methods, including:

- Domino Reactions : Recent studies have shown that this compound can be used in domino reactions to create highly functionalized naphthalenes and quinolines, which are important scaffolds in medicinal chemistry .

Material Science

2.1 Production of Polymers

In material science, this compound is explored for its potential use in synthesizing polymers. Its reactive aldehyde group can be utilized to form cross-linked networks that enhance the mechanical properties of materials.

2.2 Development of Dyes and Pigments

The compound's aromatic structure makes it a candidate for developing dyes and pigments. It can be modified to produce colorants used in textiles and coatings.

Biological Applications

3.1 Antimicrobial Properties

Research indicates that naphthalene derivatives possess antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, suggesting potential applications in pharmaceuticals .

3.2 Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in biological systems. Research has indicated that while the compound may cause skin and eye irritation, its overall toxicity profile needs further investigation to assess its safety in medical applications .

Case Studies

Wirkmechanismus

The mechanism of action of 7-Methylnaphthalene-2-carbaldehyde involves its reactivity due to the presence of the aldehyde group. This group can participate in various nucleophilic addition reactions, forming intermediates that can further react to produce a wide range of products. The naphthalene ring system also contributes to its reactivity, allowing for electrophilic aromatic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

2-Naphthaldehyde: Similar structure but lacks the methyl group at the 7th position.

7-Methylnaphthalene: Similar structure but lacks the aldehyde group at the 2nd position.

Naphthalene-2-carboxaldehyde: Similar structure but lacks the methyl group at the 7th position.

Uniqueness: 7-Methylnaphthalene-2-carbaldehyde is unique due to the combination of the methyl and aldehyde groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

7-Methylnaphthalene-2-carbaldehyde is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH), which has gained attention due to its potential biological activities. This article reviews the current understanding of the biological activity associated with this compound, including its metabolic pathways, effects on microbial degradation, and implications in various biological systems.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring structure with a methyl group at the 7-position and an aldehyde functional group at the 2-position. Its chemical formula is CHO, and it exhibits properties typical of aromatic aldehydes, including volatility and reactivity with nucleophiles.

Metabolic Pathways

Research indicates that this compound can undergo microbial degradation, similar to other naphthalene derivatives. The degradation pathways typically involve:

- Anaerobic Degradation : Under anaerobic conditions, compounds like 2-methylnaphthalene are activated through fumarate addition, leading to the formation of metabolites such as naphthyl-2-methyl-succinic acid. This pathway has been confirmed through various microbial cultures enriched for naphthalene degradation .

- Aerobic Degradation : Aerobic bacteria are capable of oxidizing naphthalene compounds, producing carboxylic acids as primary metabolites. For instance, 2-naphthoic acid is frequently identified as a significant product in the degradation process .

Antimicrobial Properties

Studies have shown that naphthalene derivatives exhibit antimicrobial activity against various pathogens. The specific activity of this compound has not been extensively documented; however, related compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

Cytotoxicity and Cancer Research

The cytotoxic effects of naphthalene derivatives have been evaluated in numerous cancer cell lines. For instance, compounds structurally related to this compound have shown varying degrees of cytotoxicity against human tumor cell lines, with IC values indicating potential for further development as anticancer agents .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| Related Naphthalene Derivative | HCT-15 (Colon) | TBD |

| Related Naphthalene Derivative | BxPC3 (Pancreatic) | TBD |

Microbial Degradation Studies

A notable study explored the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria. The results indicated that these bacteria could utilize 2-methylnaphthalene as a carbon source, leading to the production of significant metabolites like naphthyl-2-methyl-succinic acid. This suggests that similar pathways may exist for this compound under specific environmental conditions .

Toxicological Assessments

Toxicological evaluations have highlighted the potential risks associated with exposure to naphthalene compounds, including respiratory and skin irritation. The breakdown products of these compounds can also contribute to their overall toxicity profile in environmental and biological contexts .

Eigenschaften

IUPAC Name |

7-methylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUMKLMVSUUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364831 | |

| Record name | 7-methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52988-18-8 | |

| Record name | 7-methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.